2-Methyl-1,3-benzothiazole-6-carbaldehyde CAS 20061-51-2 properties
2-Methyl-1,3-benzothiazole-6-carbaldehyde CAS 20061-51-2 properties
This guide serves as an advanced technical resource for 2-Methyl-1,3-benzothiazole-6-carbaldehyde (CAS 20061-51-2).[1][2] It is designed for medicinal chemists and materials scientists requiring actionable data on synthesis, reactivity, and application workflows.
CAS: 20061-51-2 | Formula: C
Executive Summary & Chemical Identity
2-Methyl-1,3-benzothiazole-6-carbaldehyde is a bifunctional heterocyclic scaffold characterized by a "Push-Pull" reactivity profile .[1][2] It possesses two distinct reactive centers:
-
C6-Aldehyde (Electrophile): A classic handle for Schiff base formation, reductive amination, and Knoevenagel condensations.[1][2]
-
C2-Methyl (Nucleophile/Acidic): The methyl group at position 2 is activated by the electron-withdrawing nature of the thiazole ring (C=N bond), rendering the methyl protons acidic (pKa
27-29 in DMSO) and susceptible to deprotonation and subsequent condensation.[1][2]
This dual functionality makes it a critical intermediate in the synthesis of cyanine dyes (for bio-imaging) and Schiff base ligands (for antitumor and antimicrobial drug discovery).[1][2]
Physicochemical Profile
| Property | Specification | Notes |
| Appearance | Pale yellow to tan solid | Color darkens upon oxidation/light exposure.[1][2][4] |
| Melting Point | 98–105 °C (Typical) | Verify with specific CoA; varies by purity.[1][2][3] |
| Solubility | DMSO, DMF, DCM, Ethanol | Poorly soluble in water; hydrolytically stable. |
| LogP | ~2.3 (Predicted) | Lipophilic, suitable for cell-permeable probe design.[1][2] |
| Storage | 2–8 °C, Inert Atmosphere | Aldehyde is sensitive to air oxidation (to carboxylic acid).[1] |
Synthetic Architecture
While direct formylation (Vilsmeier-Haack) of 2-methylbenzothiazole is possible, it often suffers from regioselectivity issues (C4 vs. C6 isomers).[1][2][3] The most robust, high-purity synthetic route involves the reduction of the carboxylic acid precursor .[1]
Recommended Protocol: The "Reduction-Oxidation" Route
This method ensures the aldehyde is exclusively at the C6 position, avoiding isomer separation.[1]
Step 1: Precursor Synthesis (Cyclization) [1][2]
-
Reactants: 4-Amino-3-mercaptobenzoic acid + Acetic Anhydride.[1][2]
-
Product: 2-Methyl-1,3-benzothiazole-6-carboxylic acid.[1][2][5]
Step 2: Selective Reduction
-
Reagent: Borane-THF complex (
) or .[1][2] -
Mechanism: Reduces the carboxylic acid to the benzyl alcohol (2-methyl-1,3-benzothiazol-6-yl)methanol.[1][2]
-
Note: The C2-methyl group remains intact under these conditions.[1][2]
Step 3: Controlled Oxidation (The Target)
Reactivity & Functionalization Pathways
The utility of CAS 20061-51-2 lies in its ability to be derivatized at two ends.[1][2]
Pathway A: C6-Aldehyde Condensation (Medicinal Chemistry)
This is the primary route for generating bioactive hydrazones and imines.[1][2]
-
Reaction: Schiff Base Formation.
-
Conditions: Ethanol/Methanol, catalytic acetic acid, reflux.
-
Application: Synthesis of antitumor agents (e.g., reacting with hydrazine hydrate or substituted anilines).[1][2]
Pathway B: C2-Methyl Condensation (Dye Chemistry)
This route exploits the acidity of the C2-methyl group.[1][2]
-
Conditions: Acetic anhydride, reflux, often with a weak base.
-
Application: Synthesis of Styryl dyes or Cyanine dyes.[1][2] Note: The benzothiazole nitrogen is often alkylated (quaternized) first to increase the acidity of the C2-methyl protons.[1]
Visualization of Reactivity
Figure 1: Divergent synthetic pathways for CAS 20061-51-2. The C6 aldehyde allows for drug scaffold extension, while the C2 methyl enables dye synthesis.[3]
Therapeutic & Diagnostic Applications[2][6]
Drug Discovery (Anticancer & Neuroprotective)
Benzothiazole derivatives are privileged structures in medicinal chemistry.[1][2][3]
-
Mechanism: The planar benzothiazole ring intercalates with DNA.[1][2] The C6-aldehyde derived hydrazones have shown potency in inhibiting cancer cell proliferation by targeting tubulin polymerization .[1][2]
-
Riluzole Analogs: As structural relatives to Riluzole (a glutamate antagonist for ALS), C6-substituted benzothiazoles are screened for neuroprotective properties.[1][2][3]
Fluorescent Probes (Bio-Imaging)
-
Cysteine Detection: The aldehyde group can react specifically with aminothiols (like Cysteine and Homocysteine) to form thiazolidines.[1][2] This reaction disrupts the conjugation of the benzothiazole system, causing a fluorescence shift (ratiometric sensing).
-
Protocol:
Experimental Protocol: Schiff Base Synthesis
Objective: Synthesis of a bioactive hydrazone derivative from CAS 20061-51-2.
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol, 177 mg) in absolute ethanol (10 mL).
-
Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.0 mmol) dropwise.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture at 78 °C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1][2]
-
Work-up: Cool to room temperature. The Schiff base usually precipitates as a solid.[1][2]
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
References
-
PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Precursor Data). National Library of Medicine.[1][2] Link[1][2]
-
Organic Chemistry Portal. Synthesis of Benzothiazoles. (General synthetic methodologies for benzothiazole scaffolds). Link
-
Sigma-Aldrich. 2-Methyl-1,3-benzothiazole-6-carboxylic acid Product Sheet. (Physical property verification).[1][2][6] Link
-
Royal Society of Chemistry. Benzothiazole derivatives in medicinal chemistry.[1][2] (Review of therapeutic applications). Link
Sources
- 1. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-methyl-1,3-benzothiazole-6-carboxylic acid | 6941-28-2 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
